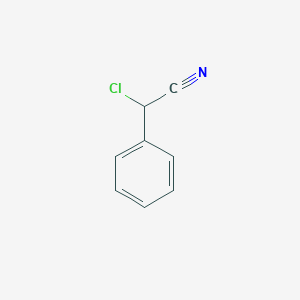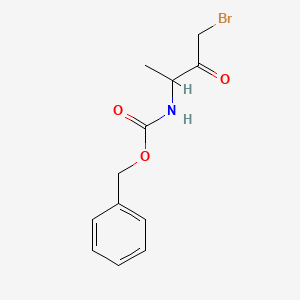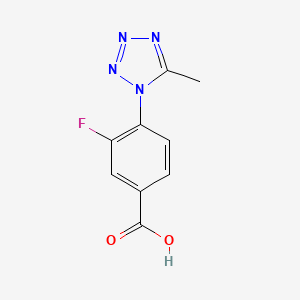
2-Chloro-2-phenylacetonitrile
Descripción general
Descripción
2-Chloro-2-phenylacetonitrile is an organic compound with the molecular formula C8H6ClN. It is a derivative of acetonitrile where one hydrogen atom of the methyl group is replaced by a phenyl group and another by a chlorine atom. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Chloro-2-phenylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with chlorine gas. The reaction is typically carried out in the presence of a catalyst such as aluminum chloride at elevated temperatures. Another method involves the reaction of benzyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination of benzyl cyanide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-2-phenylacetonitrile undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the nitrile group to a carboxylic acid group, resulting in the formation of 2-chloro-2-phenylacetic acid.
Reduction: The nitrile group can be reduced to an amine group, forming 2-chloro-2-phenylethylamine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-hydroxy-2-phenylacetonitrile.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: 2-Chloro-2-phenylacetic acid
Reduction: 2-Chloro-2-phenylethylamine
Substitution: 2-Hydroxy-2-phenylacetonitrile
Aplicaciones Científicas De Investigación
2-Chloro-2-phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-phenylacetonitrile varies depending on its application. In biological systems, it may interact with cellular components, leading to the inhibition of specific enzymes or pathways. For example, its antifungal activity is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic enzymes . The exact molecular targets and pathways can vary, and further research is needed to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Phenylacetonitrile: Similar structure but lacks the chlorine atom. It is less reactive in substitution reactions compared to 2-Chloro-2-phenylacetonitrile.
Benzyl cyanide: Another related compound, but with a different substitution pattern. It is used in the synthesis of various pharmaceuticals and fragrances.
Phenylacetone: A structurally related compound used in the synthesis of amphetamines and other chemicals
Uniqueness: this compound is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Propiedades
Fórmula molecular |
C8H6ClN |
|---|---|
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
2-chloro-2-phenylacetonitrile |
InChI |
InChI=1S/C8H6ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H |
Clave InChI |
WZSOEUAQKKEHFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane](/img/structure/B8641892.png)





![6-Chloro-2,3-dihydro-2-oxo-benzo[b]thiophen](/img/structure/B8641927.png)

![5-(3,4-DIMETHOXYPHENYL)-1H-PYRROLO[2,3-B]PYRIDINE](/img/structure/B8641940.png)




